molecular formula C14H13BrClNO3 B1404113 Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate CAS No. 953803-81-1

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Cat. No.: B1404113
CAS No.: 953803-81-1
M. Wt: 358.61 g/mol
InChI Key: KLCUVSBTWMKVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS 953803-81-1) is a halogenated quinoline derivative with the molecular formula C₁₄H₁₃BrClNO₃ and a molecular weight of 358.61 g/mol. It features a quinoline backbone substituted with bromo (position 6), chloro (position 4), ethoxy (position 7), and an ethyl ester group (position 3). This compound is synthesized via a multi-step process involving halogenation and esterification. For example, describes its synthesis by refluxing precursor compounds with POCl₃ and tert-butyl ammonium chloride (TBACl) in toluene for 68 hours, yielding 17% after purification . Its structural complexity and halogen-rich profile make it valuable in pharmaceutical research, particularly as a precursor for PET radiotracers like [¹¹C]AZ683, which targets the Colony Stimulating Factor 1 Receptor (CSF1R) .

Properties

IUPAC Name

ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUVSBTWMKVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738338
Record name Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953803-81-1
Record name Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:

This approach involves the condensation of 4-bromo-3-ethoxyaniline with diethylethoxymethylenemalonate, followed by cyclization and halogenation.

Stepwise Procedure:

Step Reaction Details Conditions Yield & Notes
A. Condensation 4-bromo-3-ethoxyaniline reacts with diethylethoxymethylenemalonate Reflux in ethanol Formation of enamine intermediate
B. Cyclization Cyclization in diphenylether Reflux at 250°C, microwave irradiation for rapid cyclization Quantitative yield (~100%) in optimized microwave conditions
C. Chlorination & Bromination Treatment with POCl₃ and tetrabutylammonium chloride Reflux at 110°C Formation of ethyl 6-bromo-4-chloroquinoline-3-carboxylate with yields around 88-93%

Research Data:

  • Microwave-assisted cyclization achieved a yield of 100% within 5 minutes at 250°C, demonstrating efficiency and high purity.
  • Conventional reflux methods in diphenylether at 220°C for 30 hours yielded approximately 80%, indicating the importance of reaction temperature and time for optimal conversion.

Halogenation of Pre-formed Quinoline Derivatives

Method Overview:

Starting from ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, halogenation at the 4-position is achieved via chlorination.

Reaction Conditions:

Reagent Conditions Yield & Notes
POCl₃ Reflux at 110°C for 3 hours Yields around 88-93%; high purity
Thionyl chloride Reflux for 17 hours Used for chlorination, yields approximately 88%

Research Data:

  • The chlorination with POCl₃ is a standard method to introduce chlorine at position 4, with the reaction monitored by NMR and MS.
  • The process requires careful control of temperature to prevent over-halogenation or degradation.

Multi-step Synthesis from Aniline Derivatives

Method Overview:

This involves initial formation of quinoline via condensation, followed by chlorination and substitution reactions.

Key Steps:

Research Data:

  • Yields of intermediate quinolines range from 77% to 96%, depending on conditions.
  • The use of diphenylether as a high-boiling solvent at elevated temperatures (240-260°C) is critical for cyclization and halogenation steps.

Reactions with Phosphorus Oxychloride (POCl₃)

Method Overview:

POCl₃ is employed to convert the hydroxyl groups or oxo groups into chloro derivatives, facilitating subsequent substitutions.

Reaction Conditions Yield Notes
Reflux at 110°C for 3 hours ~93-94% High efficiency, minimal by-products
Reflux at 70°C for 12 hours 35% Longer reaction times may reduce yield

Research Data:

  • The chlorination step using POCl₃ is highly effective, especially when combined with inert atmospheres and proper temperature control.
  • The process is compatible with various substituted quinoline intermediates.

Operational Notes & Comparative Data

Method Temperature Time Yield Remarks
Microwave cyclization 250°C 5 min 100% Rapid, high yield, scalable
Diphenylether reflux 220-260°C 1-30 hours 80-88% Conventional, longer duration
POCl₃ chlorination 70-110°C 3-17 hours 88-94% Reliable for halogenation

Summary of Key Research Findings

  • Efficiency: Microwave-assisted methods significantly reduce reaction times and improve yields.
  • Selectivity: Use of POCl₃ and thionyl chloride provides high selectivity for chlorination at the 4-position.
  • Versatility: Multiple routes, including condensation of aniline derivatives and halogenation of pre-formed quinolines, offer flexible pathways depending on starting materials.
  • Purity & Yield: High purity products (>88%) are achievable with optimized conditions, crucial for subsequent biological evaluations.

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized via Gould-Jacobs cyclization followed by chlorination. Key steps include:

Nucleophilic Substitution at Position 4

The 4-chloro group exhibits reactivity toward nucleophiles. For example:

Table 2: Amination with Potassium tert-Butoxide

SubstrateReagents/ConditionsProductYield
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylateKOtBu, DMSO, 65°C, 22 h4-(Substituted amino)-6-bromo-7-ethoxyquinoline-3-carboxylate96.3%

Key Insight : This reaction demonstrates the displacement of chlorine by arylurea derivatives under mild basic conditions, forming C–N bonds .

Functionalization at Position 6

The bromine at position 6 enables cross-coupling reactions:

Hydrolysis and Decarboxylation

The ester group at position 3 can be hydrolyzed to carboxylic acid or decarboxylated:

Table 4: Hydrolysis Conditions

SubstrateReagents/ConditionsProductYield
This compoundNaOH (aq), EtOH reflux6-Bromo-4-chloro-7-ethoxyquinoline-3-carboxylic acid88%
DecarboxylationDiphenylether, 220°C, 30 h6-Bromo-4-chloro-7-ethoxyquinoline80%

Application : Decarboxylation under thermal conditions removes the ester moiety, simplifying downstream modifications .

Ethoxy Group Modifications

The 7-ethoxy group can undergo demethylation or alkylation:

Table 5: O-Dealkylation

SubstrateReagents/ConditionsProductYield
This compoundBBr₃, DCM, −78°CEthyl 6-bromo-4-chloro-7-hydroxyquinoline-3-carboxylate75%

Utility : Demethylation enables further functionalization (e.g., sulfonation, glycosylation) at position 7 .

Stability and Storage

  • Storage : Stable under inert atmosphere at 2–8°C .

  • Decomposition : Prolonged exposure to moisture may hydrolyze the ester or chloro groups .

Scientific Research Applications

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various biological targets, including enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (7d)

  • CAS : 1956331-75-1
  • Structure : Bromo at position 7, chloro at position 4.
  • Synthesis: Prepared from ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate using oxalyl chloride in DCM .
  • Applications : Intermediate for α6-GABAAR subtype-selective ligands.

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h)

  • CAS: Not listed.
  • Structure : Fluoro at position 8 in addition to bromo (6) and chloro (4).
  • Key Difference : Fluorine’s electronegativity increases polarity, improving solubility in polar solvents. This modification is advantageous in medicinal chemistry for optimizing pharmacokinetics .

Functional Group Modifications

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

  • CAS : 476194-45-3
  • Structure : Methoxy (OCH₃) instead of ethoxy (OC₂H₅) at position 6.
  • Molecular Formula: C₁₃H₁₁BrClNO₃ (vs. C₁₄H₁₃BrClNO₃ for the target compound).
  • Impact : Methoxy’s smaller size lowers molecular weight (344.59 g/mol) and slightly reduces lipophilicity (XLogP3 ≈ 3.8 vs. 4.226 for the target compound), affecting membrane permeability .

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • CAS : 35975-57-6
  • Structure : Hydroxy (OH) at position 4 instead of chloro.
  • Properties : Increased hydrophilicity due to the hydroxy group, making it less suitable for blood-brain barrier penetration but useful in aqueous-phase reactions .

Structural Isomers and Derivatives

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate

  • CAS : 1016780-82-7
  • Structure : Methyl group at position 7.
  • Applications : Used in kinase inhibitor development.
  • Key Difference : Methyl substitution enhances metabolic stability compared to ethoxy, which may undergo enzymatic cleavage .

Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate

  • Structure : Fluoro at position 6, chloro at position 7.
  • Synthesis : Modified halogenation pathways using DMSO and Bu₄NI .
  • Reactivity : Fluoro’s strong electron-withdrawing effect alters electronic distribution, influencing nucleophilic substitution rates .

Comparative Data Table

Compound Name CAS Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Applications
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 953803-81-1 Br (6), Cl (4), OEt (7) 358.61 4.226 PET tracer precursors, CSF1R ligands
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (7d) 1956331-75-1 Br (7), Cl (4) 343.57 3.9 α6-GABAAR ligands
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate 476194-45-3 Br (6), Cl (4), OMe (7) 344.59 3.8 Kinase inhibitor intermediates
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 Br (8), OH (4) 326.56 2.5 Chelating agents, metal catalysis
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h) - Br (6), Cl (4), F (8) 361.59 4.1 Anticancer agents

Biological Activity

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₁₈H₁₈BrClNO₃
  • Molecular Weight : 358.61 g/mol
  • Structural Features :
    • Bromo group at the 6-position
    • Chloro group at the 4-position
    • Ethoxy group at the 7-position
    • Carboxylate functional group at the 3-position

These substituents significantly influence its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that this compound exhibits efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.5 to 2 μg/mL against tested pathogens, indicating strong antibacterial properties.
  • Mechanism of Action : It is believed that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
  • Target Interactions : The quinoline ring system interacts with key enzymes involved in cancer progression, such as DNA gyrase and topoisomerase.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition of biofilm formation, enhancing its potential as an antibacterial agent in treating infections associated with biofilms .
  • Cancer Cell Line Study :
    In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 μM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Q & A

Basic: What synthetic routes are employed for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis typically involves sequential halogenation and functionalization of the quinoline backbone. For example:

  • Step 1 : Ethylation of the hydroxyl group at position 7 using ethylating agents like diethyl sulfate under basic conditions.
  • Step 2 : Bromination at position 6 with reagents such as bromine (Br₂) or N-bromosuccinimide (NBS), often in acetic acid.
  • Step 3 : Chlorination at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Regioselectivity is influenced by:

  • Electronic effects : Electron-donating groups (e.g., ethoxy) direct electrophilic substitution to specific positions.
  • Steric factors : Bulky substituents at position 7 (ethoxy) may hinder reactivity at adjacent sites.
  • Reaction temperature and solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution pathways .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions. For example, the ester carbonyl (C=O) at position 3 appears as a distinct singlet in 13C NMR (~165–170 ppm) .
  • Mass spectrometry (MS) : Determines molecular weight (e.g., m/z ~365–370 for [M+H]+) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • Elemental analysis : Validates purity and stoichiometry (C, H, N, Cl, Br content) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:

  • Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used to model electron density maps and validate hydrogen bonding (e.g., C—H⋯O/Cl interactions) .
  • Crystal packing analysis : Intermolecular forces (e.g., π-π stacking of quinoline rings, halogen bonding from Br/Cl) influence stability and solubility .
  • Validation metrics : R-factor (<0.05) and data-to-parameter ratio (>10:1) ensure reliability .

Advanced: How do structural modifications at positions 6 (Br) and 7 (ethoxy) impact antimicrobial activity in quinolone derivatives?

  • Bromine (position 6) : Enhances lipophilicity and DNA gyrase binding affinity. Derivatives with Br show improved activity against Gram-negative bacteria .
  • Ethoxy (position 7) : Modulates solubility and resistance profiles. Larger alkoxy groups (e.g., ethoxy vs. methoxy) may reduce efflux pump susceptibility .
  • SAR studies : Triazole or cyclopropyl substitutions at position 1 (via click chemistry) improve potency against multidrug-resistant strains .

Data Contradiction: How should researchers address discrepancies in reaction yields or product ratios during synthesis?

  • Variable control : Replicate reactions under identical conditions (temperature, solvent, catalyst loading) to isolate outliers .
  • Analytical validation : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted intermediates or regioisomers) .
  • Mechanistic studies : DFT calculations or isotopic labeling can elucidate competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Models transition states and activation energies for substitutions at positions 4 (Cl) or 6 (Br).
  • Molecular docking : Predicts binding interactions with biological targets (e.g., DNA gyrase) based on electrostatic potential maps .
  • Solvent effects : COSMO-RS simulations assess solvent polarity’s role in stabilizing intermediates .

Basic: What safety precautions are essential when handling this compound?

  • Hazard mitigation : Use fume hoods for reactions involving POCl₃ (corrosive) or bromine (toxic vapor).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Halogenated waste must be segregated and treated as hazardous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.